Brigatinib

Description

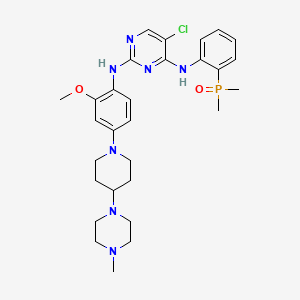

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILRADAXUVEEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39ClN7O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027929 | |

| Record name | Brigatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Brigatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1197953-54-0 | |

| Record name | Brigatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197953540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brigatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brigatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-((5-chloro-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRIGATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8DB273J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Potent Kinase Inhibitor: A Technical Guide to the Discovery and Synthesis of Brigatinib (AP26113)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brigatinib (AP26113) is a potent and selective next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2] Its unique chemical structure, featuring a phosphine oxide moiety, confers a distinct inhibitory profile against a wide range of ALK resistance mutations that are common in patients who have progressed on earlier-generation ALK inhibitors.[3][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Brigatinib, tailored for an audience of researchers and drug development professionals.

Discovery and Rationale

The development of Brigatinib was driven by the clinical need to overcome resistance to first-generation ALK inhibitors like crizotinib.[2] A significant portion of patients treated with crizotinib develop resistance, often through secondary mutations in the ALK kinase domain.[3] Therefore, the goal was to design a novel, potent, and selective ALK inhibitor with a broad spectrum of activity against these clinically relevant mutants.

A focused chemical library was screened using in vitro assays, leading to the identification of a pyrimidine-based scaffold.[6] Structure-based drug design, guided by an ALK homology model, led to the incorporation of a dimethylphosphine oxide (DMPO) group.[3][4][5][6] This unique feature, a novel hydrogen-bond acceptor, proved to be a key determinant of Brigatinib's high potency and selectivity.[3][4][5]

Chemical Synthesis of Brigatinib

The synthesis of Brigatinib involves a multi-step process. One of the reported synthetic routes is outlined below.

Synthesis of Intermediate 1: 2,5-dichloro-N-(2-(dimethylphosphino)phenyl)pyrimidin-4-amine

This intermediate is synthesized via a substitution reaction between 2,4,5-trichloropyrimidine and 2-(dimethylphosphoryl)aniline in the presence of an acid applying agent like K₂HPO₄ in a solvent such as DMF at 65°C for 4 hours.[3]

Synthesis of Intermediate 2: 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]-aniline

This intermediate is prepared through a reaction of 2-nitro-5-fluoroanisole and 1-methyl-4-(4-piperidyl)-piperazine, followed by palladium-carbon catalyzed hydrogenation to reduce the nitro group.[3]

Final Synthesis of Brigatinib

The final step involves an amine substitution reaction between Intermediate 1 and Intermediate 2 under acidic catalytic conditions to yield Brigatinib.[3][7] The crude product is then purified through extraction, filtration, and recrystallization to achieve a high purity of over 99.9%.[3][7]

Mechanism of Action

Brigatinib is a potent inhibitor of ALK and ROS1 tyrosine kinases.[8] It exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[8] This disruption of signaling ultimately leads to the inhibition of tumor cell growth and proliferation.[8]

Signaling Pathway Inhibition

Brigatinib effectively blocks the phosphorylation of key downstream signaling proteins, including STAT3, AKT, ERK1/2, and S6.[1][8] The inhibition of these pathways is crucial for its anti-tumor activity.

Caption: Brigatinib inhibits ALK, blocking downstream signaling pathways.

Brigatinib also demonstrates inhibitory activity against certain EGFR mutations.

Caption: Brigatinib can also inhibit signaling through the EGFR pathway.

Preclinical Efficacy

Brigatinib has demonstrated potent preclinical activity in a variety of in vitro and in vivo models.

In Vitro Kinase and Cellular Activity

Brigatinib exhibits low nanomolar IC50 values against native ALK and a wide array of clinically relevant ALK mutants in both biochemical and cell-based assays.[3][4][5] It is significantly more potent than crizotinib in inhibiting ALK phosphorylation.[1]

| Target Kinase/Cell Line | Assay Type | Brigatinib IC50/GI50 (nM) | Reference |

| Native ALK | Kinase Assay | 0.6 | [9] |

| ALK C1156Y | Kinase Assay | 0.6 | [1] |

| ALK R1275Q | Kinase Assay | 6.6 | [1] |

| ALK-positive NSCLC Cell Lines | Cell Growth Inhibition (GI50) | 4–31 | [1] |

| ALK-positive NSCLC Cell Lines | ALK Phosphorylation Inhibition (IC50) | 1.5–12 | [1] |

| ROS1 | Kinase Assay | 1.9 | [9] |

| FLT3 | Kinase Assay | 2.1 | [9] |

| EGFR L858R | Kinase Assay | 1.5 | [9] |

In Vivo Xenograft Models

In vivo studies using mouse xenograft models of ALK-positive anaplastic large-cell lymphoma (ALCL) and NSCLC have shown that oral administration of Brigatinib leads to dose-dependent tumor growth inhibition.[10]

Experimental Protocols

In Vitro Kinase Assay (Representative Protocol)

The inhibitory activity of Brigatinib against various kinases is typically determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

References

- 1. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-World Efficacy and Tolerability of Brigatinib in Patients with Non-Small Cell Lung Cancer with Prior ALK-TKIs in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation method of ALK inhibitor Brigatinib - Eureka | Patsnap [eureka.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents [patents.google.com]

- 7. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]

- 8. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

- 9. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

Brigatinib: A Technical Guide to its Kinase Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (brand name Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2] Its robust activity extends to overcoming resistance mechanisms that limit the effectiveness of earlier generation ALK inhibitors.[2][3] This technical guide provides an in-depth overview of Brigatinib's primary and secondary kinase targets, the downstream signaling pathways it modulates, and detailed methodologies for key experimental procedures used in its characterization.

Primary and Secondary Kinase Targets of Brigatinib

Brigatinib's primary therapeutic effect is derived from its potent inhibition of ALK and its various mutant forms.[1][2][4] It also exhibits strong inhibitory activity against ROS1, another key oncogenic driver in NSCLC.[2][3][5] Beyond these primary targets, Brigatinib has been shown to inhibit a range of other kinases, albeit with generally lower potency. These secondary targets include members of the epidermal growth factor receptor (EGFR) family, fms-like tyrosine kinase 3 (FLT3), insulin-like growth factor 1 receptor (IGF-1R), and the insulin receptor (INSR).[2][3][5][6]

The inhibitory activity of Brigatinib against its kinase targets is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the kinase's activity by 50%. These values are determined through in vitro kinase assays and cell-based assays.

Table 1: In Vitro Kinase Inhibition Profile of Brigatinib

| Kinase Target | IC50 (nM) | Notes |

| Primary Targets | ||

| ALK | 0.6[4][6] | Potent inhibition of wild-type ALK. |

| ALK (Mutant Variants) | 0.6 - 6.6[6] | Including mutations that confer resistance to other ALK inhibitors. |

| ROS1 | 1.9[5] | Strong inhibition, comparable to ALK. |

| Secondary Targets | ||

| FLT3 | 2.1[5] | |

| FLT3 (D835Y) | 1.5[6] | Mutant variant. |

| EGFR (L858R) | 1.5[6] | Activating mutation. |

| EGFR (L858R/T790M) | 29 - 160[4][5] | Resistance mutation. |

| Native EGFR | 29 - 160[4][5] | |

| IGF-1R | 29 - 160[4][5] | |

| INSR | 29 - 160[4][5] |

Table 2: Cellular Inhibition Profile of Brigatinib

| Kinase Target | Cell Line | IC50 (nM) |

| Primary Targets | ||

| ALK | Karpas-299 (NPM-ALK) | 14[2] |

| ROS1 | 18[2] | |

| Secondary Targets | ||

| FLT3 | 148 - 158[6] | |

| FLT3 (D835Y) | 211 - 489 | |

| EGFR (L858R) | 211 - 489 | |

| IGF-1R | 148 - 158[6] | |

| Native EGFR | >3000[6] | |

| INSR | >3000[6] |

Signaling Pathways Modulated by Brigatinib

By inhibiting its primary targets, ALK and ROS1, Brigatinib effectively blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and growth.[4] Key signaling proteins that are inhibited as a result of Brigatinib's action include Signal Transducer and Activator of Transcription 3 (STAT3), Protein Kinase B (AKT), Extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the S6 ribosomal protein.[4]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of Brigatinib against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Brigatinib (or other test compounds)

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of Brigatinib in the kinase reaction buffer.

-

In a 384-well plate, add the recombinant kinase and the kinase-specific peptide substrate to each well.

-

Add the serially diluted Brigatinib or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the Brigatinib concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay (Western Blotting)

This protocol describes a general method to assess the effect of Brigatinib on the phosphorylation of a target kinase and its downstream signaling proteins in a cellular context.

Materials:

-

Cancer cell line expressing the target kinase (e.g., H3122 for EML4-ALK)

-

Cell culture medium and supplements

-

Brigatinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of the target protein and downstream signaling proteins)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Brigatinib or vehicle control for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an antibody against the total form of the protein and a loading control (e.g., GAPDH) for normalization.

Conclusion

Brigatinib is a highly potent ALK and ROS1 inhibitor with a well-characterized profile of secondary kinase targets. Its mechanism of action, involving the suppression of key downstream signaling pathways, provides a strong rationale for its clinical efficacy in ALK-positive NSCLC. The experimental methodologies outlined in this guide serve as a foundation for the continued investigation of Brigatinib and the development of next-generation kinase inhibitors.

References

- 1. Brigatinib versus other second-generation ALK inhibitors as initial treatment of anaplastic lymphoma kinase positive non-small cell lung cancer with deep phenotyping: study protocol of the ABP trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of brigatinib in crizotinib-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Brigatinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data for Brigatinib (AP26113), a potent and selective next-generation tyrosine kinase inhibitor.

Chemical Structure and Physicochemical Properties

Brigatinib is a synthetic, orally available compound with a unique bisanilinopyrimidine scaffold that includes a phosphine oxide moiety, a feature that contributes to its high potency and selectivity.[1][2]

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 5-chloro-N4-[2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidine-2,4-diamine |

| SMILES | COc1cc(N2CCC(N3CCN(C)CC3)CC2)ccc1Nc1nccc(Cl)c(Nc2ccccc2P(=O)(C)C)n1 |

| Molecular Formula | C₂₉H₃₉ClN₇O₂P |

| Molecular Weight | 584.1 g/mol |

| CAS Number | 1197953-54-0 |

Physicochemical Properties:

| Property | Value |

| pKa | 1.73, 3.65, 4.72, 8.04 (bases) |

| Solubility | Poorly soluble in water (~0.19 mg/mL) |

Mechanism of Action

Brigatinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1) tyrosine kinases.[3] It also demonstrates inhibitory activity against other kinases, including Insulin-like Growth Factor 1 Receptor (IGF-1R) and FMS-like Tyrosine Kinase 3 (FLT3), as well as certain mutant forms of the Epidermal Growth Factor Receptor (EGFR).[3][4]

The primary mechanism of action involves the inhibition of ALK autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival.[3][4]

Signaling Pathways

Brigatinib disrupts key oncogenic signaling cascades by inhibiting the phosphorylation of ALK. This leads to the downregulation of critical downstream effectors such as STAT3, AKT, ERK1/2, and S6.[3][4] The inhibition of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in ALK-driven tumor cells.

References

- 1. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

- 4. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Profile of Brigatinib: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (AP26113) is a potent, next-generation, orally bioavailable tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1] Its development was driven by the need to overcome resistance mechanisms that emerge during treatment with first- and second-generation ALK inhibitors.[1] This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of brigatinib, offering valuable insights for researchers and drug development professionals. The information presented herein is compiled from various preclinical studies and is intended to serve as a comprehensive resource for understanding the fundamental pharmacological properties of this important therapeutic agent.

Pharmacodynamics: In Vitro and In Vivo Activity

Brigatinib is a highly potent and selective inhibitor of ALK and its oncogenic variants.[2] Its unique chemical structure, which includes a dimethylphosphine oxide (DMPO) group, contributes to its enhanced potency and favorable pharmacological properties.[2]

In Vitro Potency and Selectivity

Brigatinib demonstrates nanomolar potency against wild-type ALK and a broad range of clinically relevant ALK resistance mutations.[2] In cellular assays, it is significantly more potent than the first-generation inhibitor crizotinib and shows a superior inhibitory profile compared to other second-generation inhibitors like ceritinib and alectinib against numerous resistant mutants.[2]

Table 1: In Vitro Inhibitory Activity (IC50, nM) of Brigatinib and Other ALK Inhibitors against Wild-Type ALK and Clinically Relevant ALK Resistance Mutations in Ba/F3 Cells

| ALK Variant | Brigatinib IC50 (nM) | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) |

| Wild-Type EML4-ALK | 14 | 107 | 37 | 25 |

| L1196M (Gatekeeper) | 27 | 170 | 20 | 28 |

| G1202R (Solvent Front) | 184 | 1109 | 732 | 1020 |

| C1156Y | 12 | 243 | 43 | 45 |

| F1174L | 13 | 198 | 25 | 31 |

| G1269A | 9 | 206 | 32 | 34 |

| I1171N | 20 | 258 | 40 | 55 |

| V1180L | 15 | 221 | 35 | 40 |

| D1203N | 19 | 245 | 38 | 50 |

| S1206Y | 16 | 230 | 36 | 48 |

| E1210K | 18 | 240 | 37 | 49 |

Data compiled from published preclinical studies. Actual values may vary between experiments.

Beyond ALK, brigatinib also exhibits potent inhibitory activity against ROS1, another key oncogenic driver in NSCLC.[3] Its selectivity has been profiled against a large panel of kinases, demonstrating a high degree of specificity for ALK and ROS1.[2]

In Vivo Antitumor Efficacy

Brigatinib has demonstrated robust, dose-dependent antitumor activity in various preclinical xenograft models of ALK-positive cancers.

Subcutaneous Xenograft Models: In mice bearing subcutaneous tumors derived from ALK-positive NSCLC (NCI-H2228) and anaplastic large-cell lymphoma (Karpas-299) cell lines, oral administration of brigatinib led to significant tumor growth inhibition and, at higher doses, tumor regression.[4]

Orthotopic Intracranial Tumor Models: A critical feature of brigatinib is its efficacy against intracranial tumors. In an orthotopic mouse model where NCI-H2228 cells were implanted intracranially, brigatinib treatment significantly prolonged the survival of the animals compared to vehicle control and crizotinib.[2] This suggests that brigatinib can effectively cross the blood-brain barrier and exert its antitumor effects in the central nervous system (CNS).

Table 2: In Vivo Efficacy of Brigatinib in Preclinical Models

| Model | Cell Line | Treatment | Key Findings |

| Subcutaneous Xenograft | NCI-H2228 (NSCLC) | Brigatinib (10, 25, 50 mg/kg, p.o., daily) | Dose-dependent tumor growth inhibition. |

| Subcutaneous Xenograft | Karpas-299 (ALCL) | Brigatinib (10, 25, 50 mg/kg, p.o., daily) | Dose-dependent tumor growth inhibition. |

| Orthotopic Intracranial | NCI-H2228 (NSCLC) | Brigatinib (25, 50 mg/kg, p.o., daily) | Significant prolongation of median survival compared to vehicle and crizotinib (100 mg/kg). |

p.o. = per os (by mouth)

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The preclinical pharmacokinetic profile of brigatinib has been characterized in several animal models, providing a foundation for understanding its clinical behavior.

Absorption and Distribution

Following oral administration in rodents, brigatinib is absorbed with a time to maximum plasma concentration (Tmax) of approximately 2 to 4 hours.[5] The blood-to-plasma concentration ratio is approximately 0.69, indicating that it does not preferentially partition into red blood cells.[5] Brigatinib has a relatively large apparent volume of distribution, suggesting extensive tissue distribution.[5] Importantly, preclinical studies have shown that brigatinib can penetrate the CNS.[4]

Metabolism and Excretion

Brigatinib is primarily metabolized by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[5] The major metabolic pathways involve N-demethylation and cysteine conjugation.[5] The parent compound is the most abundant circulating component.[5]

Table 3: Preclinical Pharmacokinetic Parameters of Brigatinib in Mice

| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·h/mL) |

| 10 | ~450 | ~4 | Not Reported |

| 25 | Not Reported | Not Reported | Not Reported |

| 50 | Not Reported | Not Reported | Not Reported |

Data are approximate and compiled from various sources. A full plasma concentration-time curve was not available in the public domain.

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway Inhibition

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks downstream signaling cascades crucial for cancer cell proliferation and survival.[4] These include the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.

Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the in vivo efficacy of brigatinib in a subcutaneous xenograft model is outlined below.

References

- 1. mayo.edu [mayo.edu]

- 2. New preclinical data on novel TKI brigantinib for ALK lung cancer - ecancer [ecancer.org]

- 3. aio-portal.de [aio-portal.de]

- 4. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

- 5. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Brigatinib's Inhibition of Oncogenic Signaling Pathways in Cancer Cells: A Technical Guide

Introduction

Brigatinib (marketed as Alunbrig®) is a potent, next-generation small-molecule tyrosine kinase inhibitor (TKI).[1][2] Developed by Ariad Pharmaceuticals, it has demonstrated significant efficacy in the treatment of specific cancer subtypes, most notably anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[3] Brigatinib's mechanism of action involves the targeted inhibition of multiple oncogenic driver kinases, thereby disrupting the downstream signaling cascades that promote cellular proliferation, survival, and metastasis.[4][5] This technical guide provides an in-depth exploration of the signaling pathways modulated by Brigatinib, presents key quantitative data from preclinical and clinical studies, and details the experimental protocols used to characterize its activity.

Core Signaling Pathways Inhibited by Brigatinib

Brigatinib is a multi-targeted TKI with high potency against ALK.[3] It also demonstrates significant inhibitory activity against ROS proto-oncogene-1 (ROS1), mutated forms of the epidermal growth factor receptor (EGFR), and other kinases such as FLT3 and insulin-like growth factor 1 receptor (IGF-1R).[1][2][4]

The ALK receptor tyrosine kinase is a member of the insulin receptor superfamily.[6] In certain cancers, chromosomal rearrangements lead to the creation of fusion proteins (e.g., EML4-ALK in NSCLC), resulting in ligand-independent dimerization and constitutive activation of the ALK kinase domain.[7] This aberrant activation drives several downstream oncogenic signaling pathways, including RAS-MAPK, PI3K-AKT, and JAK-STAT, promoting cell proliferation and survival.[8][9][10]

Brigatinib acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK and preventing its autophosphorylation.[3][4] This action blocks the initiation of downstream signaling, leading to the suppression of tumor growth. Brigatinib is notably effective against numerous crizotinib-resistant ALK mutations.[4][11]

ROS1 is another receptor tyrosine kinase structurally similar to ALK.[12] Chromosomal rearrangements involving the ROS1 gene can lead to fusion proteins that are constitutively active, driving oncogenesis through pathways similar to those activated by ALK, including PI3K-AKT, STAT3, and MAPK pathways.[13][14] Given the homology between the kinase domains of ALK and ROS1, Brigatinib effectively inhibits ROS1 autophosphorylation and subsequent downstream signaling.[2][4]

Brigatinib also acts as an inhibitor of certain mutated forms of EGFR, such as deletions in exon 19 (e.g., Del E746-A750).[1][4] It is, however, less potent against wild-type EGFR.[3] This activity is particularly relevant in the context of resistance to other EGFR inhibitors. For instance, Brigatinib, often in combination with an anti-EGFR antibody, can overcome resistance conferred by the EGFR C797S mutation, which is a common mechanism of resistance to third-generation EGFR TKIs like osimertinib.[1][15]

Quantitative Analysis of Brigatinib's Potency and Efficacy

The inhibitory activity of Brigatinib has been quantified in numerous preclinical and clinical studies.

Brigatinib demonstrates potent, low-nanomolar inhibition against ALK and a panel of ALK resistance mutations. Its activity against other kinases highlights its multi-targeted nature.

| Target Kinase / Cell Line | IC50 / GI50 (nmol/L) | Comments |

| Kinase Assays | ||

| ALK | 0.6 | Potent inhibition of wild-type ALK.[3] |

| ALK L1196M | 1.4 | "Gatekeeper" resistance mutation. |

| ALK G1202R | 23 | Recalcitrant resistance mutation.[11] |

| ROS1 | 2.1 | High potency against ROS1. |

| FLT3 | 4.1 | |

| EGFR (L858R) | 1.5 - 2.1 | Activating mutation.[3] |

| EGFR (del19) | 4.0 | Activating mutation. |

| IGF-1R | 160 | Lower potency compared to ALK.[3] |

| Cell-Based Assays | ||

| Karpas-299 (NPM-ALK) | 12 | Growth Inhibition (GI50).[3] |

| H3122 (EML4-ALK) | 31 | Growth Inhibition (GI50).[16] |

| H2228 (EML4-ALK) | 14 | Growth Inhibition (GI50). |

Table 1: In Vitro Inhibitory Activity of Brigatinib. Data compiled from multiple sources.[3][11][16] IC50 values represent the concentration required for 50% inhibition of kinase activity. GI50 values represent the concentration for 50% growth inhibition.

Clinical trials have established the efficacy of Brigatinib in patients with ALK-positive NSCLC, both in treatment-naive and previously treated populations.

| Trial | Patient Population | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| ALTA (Phase 2) | Crizotinib-pretreated | 90 mg once daily (Arm A) | 51% | 9.2 months |

| 180 mg (with 90 mg lead-in) (Arm B) | 55% | 16.7 months | ||

| ALTA-1L (Phase 3) | TKI-naive | Brigatinib (180 mg) | 74% | 24.0 months |

| Crizotinib | 62% | 11.0 months |

Table 2: Summary of Key Clinical Trial Results for Brigatinib in ALK+ NSCLC.[17][18][19] Data are based on Independent Review Committee (IRC) assessment.

Mechanisms of Resistance to Brigatinib

Despite its high efficacy, resistance to Brigatinib can develop. Mechanisms include on-target mutations within the ALK kinase domain and the activation of bypass signaling pathways.

-

On-Target Resistance: The most frequently observed acquired resistance mutation is ALK G1202R.[20] While Brigatinib has activity against this mutant, higher concentrations may be required, and it remains a significant clinical challenge.[11][20]

-

Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the ALK blockade. Activation of the EGFR or MET pathways are known examples.

References

- 1. Brigatinib - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 14. biomarker.onclive.com [biomarker.onclive.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Final Results of ALTA Trial Verify Brigatinib Activity in ALK-Positive NSCLC [theoncologynurse.com]

- 18. targetedonc.com [targetedonc.com]

- 19. ascopubs.org [ascopubs.org]

- 20. oaepublish.com [oaepublish.com]

Molecular Basis for Brigatinib's High Potency and Selectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (AP26113) is a next-generation, potent, and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). Its molecular structure and unique binding characteristics underpin its high potency against wild-type ALK, various resistance mutations, and a distinct selectivity profile compared to other ALK inhibitors. This guide provides a detailed examination of the molecular basis for Brigatinib's therapeutic advantages, offering insights for researchers and professionals in oncology drug development.

Molecular Structure and Mechanism of Action

Brigatinib is a multi-kinase inhibitor with a bisanilinopyrimidine core.[1] A key structural feature is the presence of a dimethylphosphine oxide (DMPO) moiety, which contributes to its high potency and selectivity.[1][2] This DMPO group acts as a hydrogen bond acceptor, enhancing the drug's interaction with the kinase hinge region.[1] Brigatinib binds to the ATP-binding site of the ALK kinase domain, adopting a U-shaped conformation.[1][3] This binding inhibits ALK autophosphorylation and subsequently blocks downstream signaling pathways crucial for cell proliferation and survival, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[4][5][6]

The methoxy group on the aniline ring at the C2 position of Brigatinib binds to a pocket under the ALK L1198 residue, while the chlorine atom at the C5 position interacts with the ALK L1196 gatekeeper residue.[1][7] These interactions are crucial for its potent inhibition of both wild-type and mutated ALK.

Data Presentation: Potency and Selectivity Profile

Brigatinib exhibits potent inhibitory activity against native ALK and a wide range of clinically relevant ALK resistance mutations. The following tables summarize its inhibitory concentrations (IC50) and growth inhibition (GI50) values from various preclinical studies.

Table 1: In Vitro Kinase Inhibition Profile of Brigatinib

| Kinase Target | IC50 (nmol/L) | Reference(s) |

| ALK (native) | 0.6 | [3][8] |

| ALK (G1202R) | 0.6 - 6.6 | [3] |

| ROS1 | 1.9 | [3][7] |

| FLT3 | 2.1 | [3][7] |

| FLT3 (D835Y) | 1.5 | [3] |

| EGFR (L858R) | 1.5 | [3] |

| EGFR (L858R/T790M) | 29 | [3] |

| IGF-1R | 158 | [3] |

| INSR | 160 | [3] |

| MET | >1000 | [3] |

Table 2: Cellular Activity of Brigatinib against ALK-Positive Cell Lines

| Cell Line | ALK Fusion/Mutation | IC50 (nmol/L) for ALK Phosphorylation Inhibition | GI50 (nmol/L) for Growth Inhibition | Reference(s) |

| Karpas-299 | NPM-ALK | 1.5 - 12 | 4 - 31 | [3] |

| H3122 | EML4-ALK | 1.5 - 12 | 4 - 31 | [3] |

| Ba/F3 | EML4-ALK (native) | 14 | - | [1] |

| Ba/F3 | EML4-ALK (G1202R) | 184 | - | [1] |

| Ba/F3 | EML4-ALK (L1196M) | 9 - 184 | - | [1] |

| Ba/F3 | EML4-ALK (C1156Y) | 9 - 184 | - | [1] |

| Ba/F3 | EML4-ALK (I1171T) | 9 - 184 | - | [1] |

| Ba/F3 | EML4-ALK (F1174C) | 9 - 184 | - | [1] |

Table 3: Comparative Cellular Potency of ALK Inhibitors against EML4-ALK

| Inhibitor | IC50 (nmol/L) in Ba/F3 cells with native EML4-ALK | Reference(s) |

| Brigatinib | 14 | [1] |

| Alectinib | 25 | [1] |

| Ceritinib | 37 | [1] |

| Crizotinib | 107 | [1] |

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of Brigatinib against ALK kinase activity.

-

Reagents and Materials:

-

Recombinant human ALK kinase domain

-

ATP (Adenosine triphosphate)

-

Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

-

Brigatinib (or other test compounds) dissolved in DMSO

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Detection reagents (e.g., Streptavidin-coated plates, Europium-labeled anti-phosphotyrosine antibody, enhancement solution for time-resolved fluorescence)

-

-

Procedure:

-

Prepare serial dilutions of Brigatinib in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Add the recombinant ALK enzyme to the wells of a microtiter plate containing the diluted Brigatinib or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the Europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add enhancement solution and measure the time-resolved fluorescence signal.

-

Calculate the percent inhibition for each Brigatinib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell-Based ALK Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of Brigatinib on ALK autophosphorylation in a cellular context.

-

Reagents and Materials:

-

ALK-positive cancer cell line (e.g., H3122, Karpas-299)

-

Cell culture medium and supplements

-

Brigatinib (or other test compounds) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ALK (e.g., pY1604), anti-total-ALK

-

Secondary antibody (e.g., HRP-conjugated)

-

Western blot reagents and equipment or ELISA-based detection system (e.g., AlphaScreen)

-

-

Procedure:

-

Plate the ALK-positive cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Brigatinib or DMSO (vehicle control) for a specified duration (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using lysis buffer and collect the cell lysates.

-

Determine the protein concentration of each lysate.

-

For Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with the primary anti-phospho-ALK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an anti-total-ALK antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated ALK.

-

-

For ELISA-based detection (e.g., AlphaScreen):

-

Use a commercial kit or develop an assay using donor and acceptor beads conjugated to anti-phospho-ALK and anti-total-ALK antibodies, respectively.

-

Follow the manufacturer's instructions for lysate incubation and signal detection.

-

-

Calculate the percent inhibition of ALK phosphorylation for each Brigatinib concentration.

-

Determine the IC50 value by plotting the percent inhibition against the log of the Brigatinib concentration and fitting to a dose-response curve.

-

Mandatory Visualizations

Caption: EML4-ALK Signaling Pathway and the inhibitory action of Brigatinib.

Caption: EGFR Signaling Pathway and the inhibitory action of Brigatinib.

Caption: A typical workflow for kinase inhibitor discovery and development.

References

- 1. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development and Evaluation of Brigatinib: A Technical Guide

Introduction

Brigatinib (marketed as Alunbrig®) is a next-generation, potent, and selective small-molecule tyrosine kinase inhibitor (TKI).[1][2] It was developed by ARIAD Pharmaceuticals to target anaplastic lymphoma kinase (ALK) gene rearrangements, a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[1][2] Preclinical studies were pivotal in establishing its superior potency and ability to overcome resistance mechanisms observed with first- and second-generation ALK inhibitors, ultimately supporting its advancement into clinical trials and subsequent FDA approval.[3][4][5][6] This guide provides an in-depth overview of the preclinical data and methodologies that characterized the development of Brigatinib.

Mechanism of Action

Brigatinib is an ATP-competitive inhibitor that primarily targets the ALK tyrosine kinase.[4][7] ALK rearrangements, such as the EML4-ALK fusion protein, lead to constitutive activation of the kinase, driving uncontrolled downstream signaling that promotes cell proliferation, survival, and migration.[8] Brigatinib binds to the ATP-binding site of ALK, inhibiting its autophosphorylation and subsequently blocking the activation of key downstream signaling proteins, including STAT3, AKT, ERK1/2, and S6.[9][10]

Beyond ALK, Brigatinib demonstrates potent inhibitory activity against ROS proto-oncogene-1 (ROS1) and, to a lesser extent, other kinases such as FMS-like tyrosine kinase 3 (FLT3), insulin-like growth factor-1 receptor (IGF-1R), and certain mutated forms of the epidermal growth factor receptor (EGFR).[1][3][8][10] This multi-kinase activity profile contributes to its broad efficacy.

Preclinical Evaluation Workflow

The preclinical assessment of Brigatinib followed a structured workflow, progressing from initial biochemical assays to complex in vivo models to establish its potency, selectivity, and pharmacological properties.

In Vitro Evaluation

Kinase Inhibition Profile

Brigatinib's potency was first established through in vitro kinase screening assays. It demonstrated potent, low-nanomolar inhibition of native ALK and a wide array of clinically relevant ALK mutants known to confer resistance to other TKIs.[3][11] Notably, it was the only TKI tested that maintained substantial activity against the highly recalcitrant G1202R mutation.[2][3][4][6]

Table 1: In Vitro Kinase Inhibition Profile of Brigatinib

| Target Kinase | IC50 (nmol/L) | Reference |

|---|---|---|

| ALK (Native) | 0.6 | [3][7][9] |

| ALK G1202R | 184 (relative) / 0.6-6.6 (range for mutants) | [3][7][12] |

| ALK C1156Y | 0.6 | [9] |

| ALK R1275Q | 6.6 | [9] |

| ROS1 | 1.5 - 2.1 | [3] |

| FLT3 | 1.5 - 2.1 | [3][9] |

| FLT3 (D835Y) | 1.5 - 2.1 | [3][9] |

| EGFR (L858R) | 1.5 - 2.1 | [3][9] |

| EGFR (L858R/T790M) | 29 - 160 | [9] |

| IGF-1R | 29 - 160 | [9] |

| INSR | 29 - 160 |[9] |

Cellular Activity

In cell-based assays using ALK-positive cancer cell lines (both NSCLC and anaplastic large-cell lymphoma - ALCL), Brigatinib was approximately 12 times more potent than crizotinib at inhibiting ALK phosphorylation and cell growth.[3][4][5][7] It demonstrated over 100-fold selectivity for ALK-rearranged cell lines compared to ALK wild-type lines.[7]

Table 2: Cellular Activity of Brigatinib in ALK+ Cell Lines

| Cell Line / Fusion | ALK Phosphorylation IC50 (nmol/L) | Cell Growth GI50 (nmol/L) | Reference |

|---|---|---|---|

| Panel of 7 ALK+ Lines | 1.5 - 12.0 | 4 - 31 | [3][7][9] |

| Comparison: Crizotinib | 23 - 55 | 62 - 309 | [3] |

| Karpas-299 (NPM-ALK) | ~10 (Median IC50 for panel) | 4 - 31 (Range) | [3][5] |

| H3122 (EML4-ALK) | ~10 (Median IC50 for panel) | 4 - 31 (Range) |[3][5][13] |

Experimental Protocols

-

Kinase Assay: The inhibitory activity of Brigatinib was assessed using in vitro kinase screening assays against a panel of over 250-289 kinases.[3][5][6][7] The IC50 values, representing the concentration of the drug required to inhibit 50% of the kinase activity, were determined to quantify potency and selectivity.

-

Cellular Assays (Growth and Phosphorylation): Various ALK-positive (e.g., Karpas-299, H3122, H2228) and ALK-negative cell lines were used.[3]

-

Growth Inhibition (GI50): Cells were treated with increasing concentrations of Brigatinib for 72 hours. Cell viability was measured using standard methods (e.g., CellTiter-Glo®). The GI50, the concentration inhibiting growth by 50%, was calculated.[13]

-

ALK Phosphorylation Inhibition (IC50): ALK-positive cells were treated with Brigatinib for a set period (e.g., 2-4 hours). Cell lysates were then analyzed by Western blot or ELISA to measure the levels of phosphorylated ALK (pALK). The IC50 for pALK inhibition was determined.[3]

-

-

Mutant ALK Assays: To test activity against resistance mutations, engineered cell lines (e.g., Ba/F3) expressing various ALK mutants were created.[9] The ability of Brigatinib to inhibit the proliferation of these cells was measured to determine its efficacy against specific resistance mechanisms.[3][9]

In Vivo Evaluation

Brigatinib's efficacy was further validated in mouse xenograft models using human ALK-positive cancer cells.

Subcutaneous Xenograft Models

In mice bearing subcutaneous tumors from ALK+ cell lines (Karpas-299 and H2228), oral administration of Brigatinib led to dose-dependent tumor growth inhibition.[3] At higher doses, Brigatinib induced near-complete tumor regression, demonstrating superior efficacy compared to crizotinib.[3]

Table 3: In Vivo Efficacy of Brigatinib in Subcutaneous Xenograft Models

| Model | Brigatinib Dose (mg/kg, once daily) | Outcome | Reference |

|---|---|---|---|

| Karpas-299 (ALCL) | 25 | 87% tumor growth inhibition | [3] |

| 50 | Near-complete tumor regression | [3] |

| H2228 (NSCLC) | 10, 25, 50 | Dose-dependent tumor growth inhibition |[3][13] |

Intracranial CNS Model

Given that the brain is a common site of metastasis for NSCLC, Brigatinib's activity was assessed in an orthotopic brain tumor model.[2] In mice with intracranially implanted ALK+ tumors, Brigatinib significantly reduced the tumor burden and prolonged survival compared to crizotinib, indicating its ability to penetrate the central nervous system and exert a therapeutic effect.[2][3][10]

Experimental Protocols

-

In Vivo Tumor Models:

-

Subcutaneous: SCID beige mice were implanted subcutaneously with ALK+ cells (e.g., Karpas-299 or H2228).[13] Once tumors reached a specified volume, mice were randomized into treatment groups and dosed orally once daily with Brigatinib, crizotinib, or vehicle control for a defined period (e.g., 14-21 days).[13] Tumor volumes were measured regularly to assess efficacy.

-

Intracranial: ALK-driven tumor cells were implanted intracranially in mice.[10] Treatment with Brigatinib or control began, and the primary endpoint was overall survival. Tumor burden was also assessed.[10]

-

-

Pharmacodynamic and Pharmacokinetic Analyses: Tumor and plasma samples were collected from treated animals at various time points to measure drug concentration (pharmacokinetics) and the level of target inhibition, such as pALK (pharmacodynamics), to establish a dose-response relationship.[3]

Preclinical Pharmacokinetics and Safety

Pharmacokinetics

Preclinical pharmacokinetic studies showed that Brigatinib possesses favorable characteristics, including oral bioavailability.[7] After oral administration, the median time to reach maximum plasma concentration ranged from 1 to 4 hours.[7][14] The mean plasma elimination half-life was determined to be approximately 25 hours.[15] Metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A.[7][14] Following a single oral dose, approximately 65% is recovered in feces and 25% in urine.[9]

Safety and Toxicology

Preclinical safety pharmacology and toxicology studies are conducted to identify potential adverse effects. While specific preclinical toxicology data is less detailed in the available literature, clinical trial data later identified potential toxicities. One notable adverse event observed in early clinical development was early-onset pulmonary toxicity (interstitial lung disease/pneumonitis), which informed the clinical lead-in dosing strategy (90 mg for 7 days, then escalating to 180 mg).[12][16][17] In preregistration trials, elevations in liver enzymes (ALT) were also observed in up to 40% of patients, though severe elevations were rare.[18]

Conclusion

The comprehensive preclinical evaluation of Brigatinib robustly established its profile as a highly potent and selective next-generation ALK inhibitor. Key findings included its superior potency over crizotinib, its broad activity against a wide range of clinically relevant ALK resistance mutations, and its significant efficacy in both subcutaneous and intracranial in vivo models.[3][6] These compelling preclinical data provided a strong molecular and pharmacological basis for its successful clinical development as a critical therapeutic option for patients with ALK-positive non-small cell lung cancer.[3][4]

References

- 1. Brigatinib - Wikipedia [en.wikipedia.org]

- 2. New preclinical data on novel TKI brigantinib for ALK lung cancer - ecancer [ecancer.org]

- 3. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 4. Brigatinib: Development History and Preclinical Studies_Chemicalbook [chemicalbook.com]

- 5. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Brigatinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Brigatinib in Mouse Xenograft Models of Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brigatinib (Alunbrig®) is a potent, next-generation tyrosine kinase inhibitor (TKI) with significant activity against anaplastic lymphoma kinase (ALK) and other key oncogenic drivers in non-small cell lung cancer (NSCLC).[1][2] In preclinical mouse xenograft models, brigatinib has demonstrated robust anti-tumor efficacy, including in models resistant to first-generation ALK inhibitors like crizotinib.[2][3] It also shows activity against other mutations, including certain EGFR and ROS1 alterations.[4][5] These application notes provide detailed protocols and compiled data to guide researchers in designing and executing in vivo studies using brigatinib in lung cancer xenograft models.

Mechanism of Action and Target Signaling Pathways

Brigatinib is a multi-kinase inhibitor that primarily targets ALK, including a wide range of clinically relevant ALK resistance mutations.[2][6] Its mechanism of action involves binding to the ATP-binding pocket of the ALK enzyme, which inhibits its autophosphorylation and the activation of downstream signaling pathways crucial for cell proliferation and survival.[5] Key pathways inhibited by brigatinib include the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This ultimately leads to the induction of apoptosis and suppression of tumor growth.[5] In addition to ALK, brigatinib has demonstrated inhibitory activity against ROS1, IGF-1R, FLT-3, and certain EGFR mutations.[3][5]

Below is a diagram illustrating the signaling pathways affected by brigatinib.

Quantitative Data from Preclinical Studies

The following tables summarize the in vitro and in vivo activity of brigatinib in various lung cancer models.

Table 1: In Vitro Activity of Brigatinib Against Lung Cancer Cell Lines

| Cell Line | Genotype | IC50 (nM) | Reference |

| H2228 | EML4-ALK | 12 | [7] |

| H3122 | EML4-ALK | 10 | [6] |

| Karpas-299 | NPM-ALK | 4-31 (GI50) | [7][8] |

| Ba/F3 | EML4-ALK | ~10 | [2] |

| HCC827 | EGFR delE746_A750 | 281 | [7] |

| H1975 | EGFR L858R/T790M | >45% inhibition at 50mg/kg | [4] |

| Ba/F3 | EGFR delE746_A750/T790M | 281 | [7] |

Table 2: In Vivo Efficacy of Brigatinib in Lung Cancer Xenograft Models

| Xenograft Model (Cell Line) | Mouse Strain | Brigatinib Dose (mg/kg, oral) | Treatment Duration | Outcome | Reference |

| H2228 (NSCLC) | SCID beige | 10, 25, 50 daily | 21 days | Dose-dependent tumor growth inhibition. Significant regression at 10 mg/kg. | [7] |

| Karpas-299 (ALCL) | SCID beige | 10, 25, 50 daily | 14 days | Dose-dependent tumor growth inhibition. Regression at 25 mg/kg. | [7] |

| HCC827 (NSCLC) | Not Specified | ≥25 | Not Specified | ≥30% tumor regression. | [4] |

| H1975 (NSCLC) | Not Specified | 50, 75 | Not Specified | >45% tumor growth inhibition. | [4] |

| Ba/F3 (EGFR mutant) | Not Specified | Not Specified | Not Specified | Tumor stasis and 50% tumor regression. | [4] |

| ALK+ tumors (intracranial) | Not Specified | Not Specified | Not Specified | Reduced tumor burden and prolonged survival. | [5] |

Experimental Protocols

Below are detailed protocols for establishing and utilizing lung cancer xenograft models to evaluate the efficacy of brigatinib.

Experimental Workflow Diagram

Protocol 1: ALK-Positive NSCLC Xenograft Model

1. Cell Line and Culture:

-

Use an ALK-positive human NSCLC cell line such as H2228 or H3122.

-

Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

-

Use female severe combined immunodeficient (SCID) beige mice, 6-8 weeks old.

-

Acclimatize animals for at least one week before the experiment.

3. Xenograft Implantation:

-

Harvest cultured cells during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

-

Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the right flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

5. Brigatinib Preparation and Administration:

-

Prepare a formulation of brigatinib for oral gavage. A common vehicle is 0.5% methylcellulose.

-

Administer brigatinib orally once daily at desired doses (e.g., 10, 25, 50 mg/kg).[3]

-

The control group should receive the vehicle only.

6. Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study (e.g., for 21 days).[7]

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tumor growth inhibition (TGI) can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

7. Pharmacodynamic Analysis (Optional):

-

A subset of tumors can be collected at specific time points after the last dose for biomarker analysis (e.g., Western blotting for p-ALK, p-ERK).

Protocol 2: EGFR-Mutant NSCLC Xenograft Model

1. Cell Line and Culture:

-

Use an EGFR-mutant human NSCLC cell line such as HCC827 (EGFR exon 19 deletion) or H1975 (EGFR L858R/T790M).

-

Culture conditions are similar to those for ALK-positive cell lines.

2. Animal Model and Implantation:

-

Follow the same procedures as described in Protocol 1 for animal selection and xenograft implantation.

3. Brigatinib Administration:

-

For EGFR-mutant models, doses of 50-75 mg/kg daily have been shown to be effective.[4]

4. Efficacy and Endpoint Analysis:

-

Monitor and analyze tumor growth as described in Protocol 1.

-

For models with EGFR T790M/C797S triple mutations, brigatinib can be combined with an anti-EGFR antibody like cetuximab for enhanced efficacy.[1]

Conclusion

Brigatinib is a valuable tool for preclinical research in lung cancer, demonstrating significant efficacy in various xenograft models, including those with acquired resistance to other TKIs. The protocols and data presented here provide a foundation for researchers to design and interpret in vivo studies aimed at further understanding the therapeutic potential of brigatinib and developing novel combination strategies. Careful consideration of the specific genetic context of the lung cancer model is crucial for successful experimental design.

References

- 1. Brigatinib combined with anti-EGFR antibody overcomes osimertinib resistance in EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

- 6. researchgate.net [researchgate.net]

- 7. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Assessing Brigatinib Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of Brigatinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor. The following sections detail the mechanism of action, experimental protocols for preclinical assessment, and expected outcomes based on established studies.

Introduction

Brigatinib is a next-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action centers on the potent inhibition of ALK, including various mutations that confer resistance to first-generation ALK inhibitors.[1][3][4] Brigatinib also shows activity against other kinases such as ROS1, insulin-like growth factor-1 receptor (IGF-1R), and FLT3.[5][6][7] The inhibition of these pathways ultimately leads to the suppression of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, resulting in reduced cancer cell proliferation and tumor growth.[1][5]

Signaling Pathway

Brigatinib primarily targets the ALK tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling proteins crucial for cancer cell survival and proliferation.[1][5]

Caption: Brigatinib inhibits ALK, blocking downstream signaling pathways.

Experimental Workflow for In Vivo Efficacy Assessment

A typical workflow for assessing the in vivo efficacy of Brigatinib involves several key stages, from model selection to data analysis.

Caption: Workflow for in vivo assessment of Brigatinib efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vivo studies of Brigatinib.

Table 1: In Vivo Tumor Growth Inhibition

| Cell Line | Tumor Model | Dosing Regimen (mg/kg, daily) | Tumor Growth Inhibition (%) | Reference |

| H3122 (EML4-ALK) | Subcutaneous Xenograft (Mouse) | 25 | Significant | [8] |

| H3122 (EML4-ALK) | Subcutaneous Xenograft (Mouse) | 50 | Dose-dependent inhibition | [5][8] |

| Karpas-299 (NPM-ALK) | Subcutaneous Xenograft (Mouse) | 25 | Significant | [8] |

| H2228 (EML4-ALK) | Intracranial Xenograft (Mouse) | 25 | Reduced tumor burden | [5][8] |

| H2228 (EML4-ALK) | Intracranial Xenograft (Mouse) | 50 | Prolonged survival | [5][8] |

Table 2: Pharmacokinetic Parameters

| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |

| 90 | 552 | 8165 | [6] |

| 180 | 1452 | 20276 | [6] |

Detailed Experimental Protocols

Animal Models and Tumor Implantation

-

Animal Selection: Use immunodeficient mice (e.g., CB17 SCID or nude mice) for xenograft studies.

-

Cell Culture: Culture ALK-positive cancer cell lines (e.g., H3122 for NSCLC or Karpas-299 for anaplastic large-cell lymphoma) under standard conditions.

-

Subcutaneous Xenograft Model:

-

Harvest cells during exponential growth and resuspend in a 1:1 mixture of serum-free media and Matrigel.

-

Inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

-

-

Intracranial Xenograft Model:

-

Anesthetize mice and secure them in a stereotactic frame.

-

Inject 1 x 10^5 to 5 x 10^5 tumor cells in a small volume (e.g., 2-5 µL) into the brain.

-

Monitor animals for neurological signs and body weight loss.

-

Brigatinib Formulation and Administration

-

Formulation: Prepare a fresh suspension of Brigatinib daily in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

Administration: Administer Brigatinib or vehicle control orally (p.o.) once daily at the desired dose.[8] The recommended clinical dosing regimen is a lead-in dose of 90 mg once daily for the first 7 days, followed by an increase to 180 mg once daily.[9]

Efficacy Assessment

-

Tumor Volume Measurement (Subcutaneous Model):

-

Measure tumor dimensions with calipers two to three times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Survival Analysis (Intracranial Model):

-

Monitor mice daily for signs of tumor progression (e.g., neurological deficits, weight loss).

-

Euthanize mice when they reach a predetermined endpoint (e.g., >20% weight loss, severe neurological symptoms) and record the date for survival analysis.

-

-

Data Analysis:

-

Calculate the percent tumor growth inhibition (%TGI) for subcutaneous models.

-

Generate Kaplan-Meier survival curves for intracranial models and perform statistical analysis (e.g., log-rank test).[8]

-

Pharmacodynamic Analysis

-

Tissue Collection: At the end of the study, euthanize mice and collect tumor tissue.

-

Western Blotting:

-

Homogenize tumor tissue and extract proteins.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe with primary antibodies against p-ALK, total ALK, and downstream signaling molecules (e.g., p-STAT3, p-AKT, p-ERK).

-

Use appropriate secondary antibodies and a detection reagent to visualize protein bands.

-

-

Immunohistochemistry (IHC):

-

Fix tumor tissue in formalin and embed in paraffin.

-

Cut sections and perform antigen retrieval.

-

Incubate with primary antibodies against biomarkers of interest.

-

Use a labeled secondary antibody and a chromogen to visualize protein expression and localization.

-

Conclusion

This protocol provides a framework for the in vivo evaluation of Brigatinib's efficacy. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further characterize the preclinical and translational potential of this important ALK inhibitor. Preclinical activity, however, does not always correlate with clinical outcomes.[5]

References

- 1. What is the mechanism of Brigatinib? [synapse.patsnap.com]

- 2. New preclinical data on novel TKI brigantinib for ALK lung cancer - ecancer [ecancer.org]

- 3. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Alunbrig (Brigatinib): Prescribing Information, Dosage & Side Effects | Takeda Oncology [oncologymedinfo.com]

Evaluating Brigatinib's Brain Penetration in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brigatinib is a potent anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC), a disease with a high incidence of brain metastases.[1][2][3] Effective management of central nervous system (CNS) disease requires adequate drug penetration across the blood-brain barrier (BBB). These application notes provide a detailed overview of established methods for evaluating the brain penetration of Brigatinib in preclinical animal models. The protocols described herein, including in vivo pharmacokinetic studies, quantification of Brigatinib in brain tissue, and the use of genetically modified animal models, are essential for understanding its CNS efficacy and developing strategies to overcome potential resistance mechanisms.

Introduction

The BBB is a highly selective barrier that protects the brain from systemic circulation. While crucial for maintaining CNS homeostasis, it also significantly restricts the entry of many therapeutic agents, including targeted cancer therapies like Brigatinib.[4] The efflux transporters P-glycoprotein (P-gp, encoded by the ABCB1 gene) and breast cancer resistance protein (BCRP, encoded by the ABCG2 gene) are key components of the BBB that actively pump a wide range of substrates out of the brain.[5][6][7] Understanding the interplay between Brigatinib and these transporters is critical for predicting its CNS efficacy. This document outlines key experimental approaches to quantify Brigatinib's brain penetration and investigate the role of P-gp and BCRP in limiting its accumulation in the CNS.

Key Signaling Pathway and Efflux Mechanism

Brigatinib is a tyrosine kinase inhibitor that targets the ALK signaling pathway, which is aberrantly activated in certain cancers. Its ability to reach its target in the brain is modulated by efflux transporters at the BBB.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating Brigatinib's brain penetration.

Table 1: Brigatinib Brain-to-Plasma Ratios in Mice

| Mouse Model | Treatment | Brain-to-Plasma Ratio | Fold Increase vs. Wild-Type | Reference |

| Wild-Type | Brigatinib (10 mg/kg, oral) | ~0.05 | - | [5] |

| Abcb1a/1b-/- | Brigatinib (10 mg/kg, oral) | ~0.96 | 19.3 | [5] |

| Abcg2-/- | Brigatinib (10 mg/kg, oral) | ~0.05 | No significant change | [5] |

| Abcb1a/1b;Abcg2-/- | Brigatinib (10 mg/kg, oral) | ~2.09 | 41.8 | [5] |

| Wild-Type | Brigatinib + Elacridar | ~1.8 | 36 | [5] |

Table 2: Brigatinib Pharmacokinetic Parameters in Rats (5 mg/kg, oral)

| Parameter | Brigatinib | Brigatinib-Analog | Reference |

| Cmax (ng/mL) | 537.85 ± 185.55 | 734.41 ± 83.06 | [8] |

| Tmax (min) | 260.00 ± 30.98 | 260.00 ± 48.99 | [8] |

| AUC0-t (ng/mL·min) | 261528.73 ± 86227.28 | 262436.45 ± 74089.38 | [8] |

| T1/2 (min) | 189.41 ± 20.55 | 120.78 ± 29.74 | [8] |

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study and Brain Tissue Collection in Rodents

This protocol describes the general procedure for an in vivo study to determine the pharmacokinetics and brain distribution of Brigatinib in mice or rats.

Materials:

-

Brigatinib

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Wild-type, Abcb1a/1b-/-, Abcg2-/-, and Abcb1a/1b;Abcg2-/- mice (or Sprague-Dawley rats)

-

Oral gavage needles

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Brain homogenization buffer (e.g., phosphate-buffered saline)

-

Homogenizer (e.g., bead beater or sonicator)

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Brigatinib Formulation: Prepare a suspension of Brigatinib in the vehicle solution at the desired concentration.

-

Dosing: Administer a single oral dose of Brigatinib (e.g., 10 mg/kg) to the animals via oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

Brain Tissue Collection: At the final time point, euthanize the animals and perfuse the circulatory system with saline to remove residual blood from the brain.

-

Brain Homogenization: Excise the brain, weigh it, and homogenize it in a known volume of homogenization buffer.

-

Sample Analysis: Quantify the concentration of Brigatinib in plasma and brain homogenate samples using a validated LC-MS/MS method.

Protocol 2: Quantification of Brigatinib by LC-MS/MS

This protocol provides a general outline for the quantification of Brigatinib in plasma and brain homogenate samples.

Materials:

-

Brigatinib standard

-

Internal standard (IS)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Plasma: To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.

-

Brain Homogenate: To a 50 µL aliquot of brain homogenate, add 150 µL of acetonitrile with the internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Quantification:

-

Generate a calibration curve using known concentrations of Brigatinib in the respective matrix (plasma or blank brain homogenate).

-

Determine the concentration of Brigatinib in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

-

Protocol 3: Orthotopic Brain Tumor Model